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  • Product: 2-(Aminomethyl)pyridin-4-amine dihydrochloride
  • CAS: 2137987-01-8

Core Science & Biosynthesis

Foundational

"2-(Aminomethyl)pyridin-4-amine dihydrochloride" biological target identification

Executive Summary Compound: 2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS: 2137987-01-8) Chemical Class: Aminomethylpyridine (AMP) derivative Predicted Target Class: Copper-Dependent Amine Oxidases (CuAOs), specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS: 2137987-01-8) Chemical Class: Aminomethylpyridine (AMP) derivative Predicted Target Class: Copper-Dependent Amine Oxidases (CuAOs), specifically Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) isoforms.

This technical guide provides a rigorous framework for validating the biological target of 2-(Aminomethyl)pyridin-4-amine dihydrochloride. While this specific catalog compound acts as a structural fragment, its 2-aminomethylpyridine (2-AMP) pharmacophore is a well-established "warhead" for enzymes dependent on the Lysyl Tyrosylquinone (LTQ) cofactor.

Researchers utilizing this compound are likely investigating fibrosis, extracellular matrix (ECM) remodeling, or metastatic niche formation . This guide outlines the critical path from structural hypothesis to validated target engagement.

Part 1: Structural Deconvolution & Pharmacophore Hypothesis

Before initiating wet-lab protocols, we must ground our experimental design in the compound's chemical logic. The structure contains two critical features that point toward the Amine Oxidase family.

The "Warhead": 2-Aminomethyl Group

The primary amine attached to the methylene bridge at the pyridine 2-position mimics the


-amino group of a lysine side chain. In Copper-Dependent Amine Oxidases (LOX/LOXL), this group enters the active site and forms a Schiff base with the carbonyl of the LTQ cofactor  (or TPQ in SSAO).
The Electronic Tuner: 4-Amine

The amine at the 4-position is an electron-donating group (EDG). By increasing the electron density of the pyridine ring, it modulates the basicity (


) of the 2-aminomethyl group. This tuning is critical for:
  • Selectivity: Differentiating between the tight active site of LOX and the more accessible sites of LOXL2 or VAP-1 (SSAO).

  • Reactivity: Influencing the stability of the substrate-cofactor intermediate.

Hypothesis: 2-(Aminomethyl)pyridin-4-amine functions as a mechanism-based inhibitor or a slow-substrate of the LOX/LOXL family.

Part 2: Biochemical Validation (The CuAO Panel)

The first phase of target identification requires screening against the relevant amine oxidase superfamily members to establish potency and selectivity.

Experimental Protocol: Fluorometric Amine Oxidase Assay

Objective: Determine


 and mode of inhibition against LOX, LOXL2, and SSAO/VAP-1.

Reagents:

  • Enzymes: Recombinant human LOX, LOXL2, and VAP-1.

  • Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Native Substrate: Putrescine (for LOX) or Benzylamine (for VAP-1).

Workflow:

  • Pre-Incubation: Incubate enzyme (10-20 nM) with varying concentrations of 2-(Aminomethyl)pyridin-4-amine (0.1 nM – 100

    
    M) for 30 minutes at 37°C in Borate Buffer (pH 8.0). Note: Pre-incubation is mandatory for mechanism-based inhibitors to allow time-dependent inactivation.
    
  • Reaction Initiation: Add HRP (1 U/mL) and Amplex Red (50

    
    M), followed by the specific substrate (e.g., Putrescine).
    
  • Detection: Monitor fluorescence (Ex/Em: 540/590 nm) kinetically for 60 minutes.

  • Data Analysis: Calculate the rate of

    
     production (slope). Plot % Inhibition vs. Log[Compound].
    

Critical Control: Include


-Aminopropionitrile (BAPN)  as a positive control for LOX and Semicarbazide  for VAP-1 to validate assay performance.
Data Presentation Standard
Target EnzymeSubstrate UsedExpected

Range (Hypothetical)
Selectivity Ratio (vs LOX)
LOX PutrescineLow nM - Low

M
1.0 (Reference)
LOXL2 1,5-DiaminopentaneMid nM - Mid

M
Determine Selectivity
SSAO/VAP-1 Benzylamine> 10

M
Off-Target Check
MAO-A/B TyramineNo InhibitionSafety Control

Part 3: Mechanism of Action (Kinetic Profiling)

If the compound inhibits LOX/LOXL, you must determine if it is a reversible competitive inhibitor or an irreversible mechanism-based inactivator . 2-AMP derivatives often exhibit time-dependent inhibition.

Protocol: Time-Dependent Inhibition (TDI) Assay
  • Vary Pre-incubation: Pre-incubate enzyme and compound for 0, 15, 30, and 60 minutes before adding substrate.

  • Observation: If

    
     decreases (potency increases) with longer pre-incubation, the compound acts via a slow-binding or irreversible mechanism.
    
  • K_inact/K_I Determination: Perform a Kitz-Wilson plot (reciprocal of apparent rate constant

    
     vs. reciprocal of inhibitor concentration) to derive the maximal inactivation rate (
    
    
    
    ) and the affinity constant (
    
    
    ).

Part 4: Cellular Target Engagement

Biochemical potency does not guarantee cellular efficacy. The compound must penetrate the cell or act on the secreted enzyme in the extracellular space to prevent collagen cross-linking.

Workflow: Collagen Cross-Linking Inhibition

Cell Line: MRC-5 (Human Lung Fibroblasts) or LX-2 (Hepatic Stellate Cells).

  • Culture: Grow cells in media supplemented with Sodium Ascorbate (to promote collagen secretion).

  • Treatment: Treat with 2-(Aminomethyl)pyridin-4-amine (1 - 10

    
    M) for 48-72 hours.
    
  • Lysis & Fractionation: Harvest the extracellular matrix (ECM) fraction.

  • Readout (Western Blot):

    • Marker: Pro-collagen vs. Mature Cross-linked Collagen.

    • Detection: Use antibodies against LOX (to check for enzyme destabilization) and Type I Collagen.

    • Solubility Assay: Digest ECM with pepsin. Inhibition of LOX leads to increased pepsin-soluble collagen (uncross-linked) compared to insoluble collagen (cross-linked).

Part 5: Visualization of Target Identification Logic

The following diagram illustrates the decision tree for validating the biological target of this aminopyridine derivative.

TargetID_Workflow Compound 2-(Aminomethyl)pyridin-4-amine (Input Molecule) Screen Phase 1: Amine Oxidase Panel (LOX, LOXL2, SSAO, MAO) Compound->Screen 10µM Screen LOX_Hit Hit: LOX/LOXL Selective Screen->LOX_Hit IC50 < 1µM SSAO_Hit Hit: SSAO/VAP-1 Selective Screen->SSAO_Hit IC50 < 1µM No_Hit No Activity Screen->No_Hit IC50 > 50µM Mechanism Phase 2: Mechanism of Action (Reversible vs. Irreversible) LOX_Hit->Mechanism SSAO_Hit->Mechanism Cellular Phase 3: Cellular Engagement (Collagen Solubility Assay) Mechanism->Cellular Confirm K_inact Fibrosis Indication: Anti-Fibrotic (Lung/Liver) Cellular->Fibrosis LOX Inhibition Inflammation Indication: Anti-Inflammatory Cellular->Inflammation SSAO Inhibition

Caption: Logical workflow for deconvoluting the specific amine oxidase target of 2-(Aminomethyl)pyridin-4-amine, moving from biochemical screening to phenotypic indication.

References

  • Schilter, H. et al. (2019). The Lysyl Oxidase like 2/3 Enzymatic Inhibitor PXS-5153A Decreases Crosslinks and Ameliorates Fibrosis. Journal of Cellular and Molecular Medicine. Link

    • Context: Validates the 2-aminomethylpyridine scaffold as a potent LOXL2 inhibitor class.
  • Foot, J. S. et al. (2012). Haloallylamine Inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Establishes SAR for aminomethylpyridines and the role of ring substitution (like the 4-amine) in selectivity.
  • Kagan, H. M. & Li, W. (2003). Lysyl Oxidase: Properties, Specificity, and Biological Roles Inside and Outside of the Cell. Journal of Cellular Biochemistry. Link

    • Context: Authoritative review on the catalytic mechanism involving the LTQ cofactor, essential for understanding the "warhead" mechanism.
  • Sigma-Aldrich. (n.d.). 2-(Aminomethyl)pyridin-4-amine dihydrochloride Product Page.Link

    • Context: Verification of chemical structure and commercial availability for research.
Exploratory

"2-(Aminomethyl)pyridin-4-amine dihydrochloride" role in nNOS inhibition

In-Depth Technical Guide: Role of 2-(Aminomethyl)pyridin-4-amine Dihydrochloride in nNOS Inhibition Executive Summary The development of selective inhibitors for neuronal Nitric Oxide Synthase (nNOS) is a critical fronti...

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Role of 2-(Aminomethyl)pyridin-4-amine Dihydrochloride in nNOS Inhibition

Executive Summary

The development of selective inhibitors for neuronal Nitric Oxide Synthase (nNOS) is a critical frontier in neuropharmacology, targeting pathologies ranging from neurodegenerative diseases (Parkinson’s, Alzheimer’s) to neuropathic pain and ischemic stroke. Among the diverse scaffolds explored, aminopyridine derivatives have emerged as the gold standard for achieving high potency and isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS).

This technical guide dissects the role of 2-(Aminomethyl)pyridin-4-amine dihydrochloride (and its structural isomers, notably 2-amino-4-(aminomethyl)pyridine ) within the broader context of nNOS inhibition. While often overshadowed by more complex lead compounds, this specific aminopyridine fragment represents a crucial pharmacophore or synthetic intermediate in the design of "fragment-based" inhibitors. Its structure—featuring a pyridine ring substituted with both an amine and an aminomethyl group—allows for dual engagement of the nNOS active site: the pyridine-amine motif anchors to the conserved glutamate residue, while the aminomethyl arm extends to interact with heme propionates or solvent-exposed regions.

This guide provides a rigorous analysis of the compound’s chemical identity, its mechanistic role in nNOS inhibition, and the experimental protocols required to validate its activity and selectivity.

Chemical Identity & Structural Logic

The Compound[1][2][3][4][5]
  • IUPAC Name: 2-(Aminomethyl)pyridin-4-amine dihydrochloride

  • Synonyms: 4-Amino-2-picolylamine dihydrochloride; 4-Amino-2-(aminomethyl)pyridine 2HCl.

  • CAS Number: 2137987-01-8 (dihydrochloride salt); 1000512-47-9 (free base).

  • Molecular Formula: C₆H₁₁Cl₂N₃

  • Molecular Weight: 196.08 g/mol (salt).

Structural Analysis: The Aminopyridine Pharmacophore

The efficacy of aminopyridine-based nNOS inhibitors hinges on their ability to mimic the substrate L-arginine . The core scaffold typically consists of a 2-aminopyridine ring, which binds to a conserved glutamate residue (Glu592 in rat nNOS, Glu597 in human nNOS) near the heme active site.

Critical Distinction: While the standard nNOS inhibitor scaffold is 2-aminopyridine (often substituted at the 4- or 6-position), the specific compound 2-(Aminomethyl)pyridin-4-amine presents a unique substitution pattern:

  • Position 4 (Amine): A primary amine (-NH₂) at the 4-position. In many successful inhibitors (e.g., Silverman’s compounds), a methyl or alkyl group at this position fills a hydrophobic pocket. An amine here introduces polarity and hydrogen-bond donor capability.

  • Position 2 (Aminomethyl): A primary aminomethyl group (-CH₂NH₂) at the 2-position. This group is flexible and basic (pKa ~9-10), capable of electrostatic interactions with the heme propionates (Prop A/D).

Mechanistic Hypothesis: This molecule likely functions as a minimal fragment or anchor in Fragment-Based Drug Discovery (FBDD). Its dual amine functionality allows it to probe the distance between the glutamate anchor and the heme propionates.

Mechanism of Action: nNOS Inhibition

Binding Mode

The inhibition of nNOS by aminopyridines is competitive with L-arginine. The binding is driven by two key interactions:

  • The "Anchor" Interaction:

    • The 2-aminopyridine motif (or in this case, the 4-aminopyridine core with a 2-aminomethyl arm) forms a bidentate hydrogen bond with the carboxylate of Glu592 (rat) / Glu597 (human).

    • Note: For 2-(Aminomethyl)pyridin-4-amine , the 4-amino group and the pyridine nitrogen might serve as the anchor, or the 2-aminomethyl group might interact with the glutamate. However, the classic mode involves the ring nitrogen and an adjacent exocyclic amine.

  • The "Tail" Interaction:

    • The aminomethyl group (or the other amine) extends towards the heme propionates .

    • Electrostatic attraction between the positively charged amine (at physiological pH) and the negatively charged propionates stabilizes the complex.

Selectivity Challenge (nNOS vs. eNOS)

The active sites of nNOS and eNOS are nearly identical. Selectivity is achieved by exploiting subtle differences in the "S-pocket" and the flexibility of the residues surrounding the heme.

  • Double-Headed Inhibitors: Many potent nNOS inhibitors use a "double-headed" strategy, linking two aminopyridine rings.

  • Fragment Role: 2-(Aminomethyl)pyridin-4-amine serves as a simplified probe to test the tolerance of the S-pocket for polar, basic groups without the steric bulk of larger inhibitors.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Hemoglobin Capture)

This assay measures the conversion of L-arginine to NO, which converts oxyhemoglobin to methemoglobin.

Materials:

  • Recombinant nNOS, eNOS, and iNOS (human or rat).

  • Substrate: L-Arginine.

  • Cofactors: NADPH, Calmodulin, CaCl₂, BH₄.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT.

  • Detection: UV-Vis Spectrophotometer (401 nm).

Protocol:

  • Preparation: Dilute 2-(Aminomethyl)pyridin-4-amine dihydrochloride in assay buffer to prepare a concentration range (e.g., 1 nM to 100 µM).

  • Incubation: Mix enzyme (10-50 nM final) with inhibitor and cofactors (BH₄, CaCl₂, Calmodulin) in a 96-well plate. Incubate for 15 min at 37°C to allow binding.

  • Initiation: Add L-Arginine (10 µM) and NADPH (100 µM) to start the reaction.

  • Measurement: Monitor absorbance at 401 nm (formation of methemoglobin) kinetically for 10 minutes.

  • Analysis: Calculate the rate of reaction (slope). Determine IC₅₀ using a non-linear regression model (Sigmoidal dose-response).

    • Equation:

      
      
      
Selectivity Profiling

To validate the compound as an nNOS-selective agent, calculate the selectivity ratios:

  • n/e Selectivity:

    
    
    
  • n/i Selectivity:

    
    
    

Target Criteria:

  • High Potency:

    
    [1]
    
  • High Selectivity: Ratio > 100-fold (ideally >500-fold for therapeutic safety).

Visualization: Mechanism & Workflow

nNOS Inhibition Pathway (Graphviz)

nNOS_Inhibition cluster_binding Binding Interactions L_Arg L-Arginine (Substrate) nNOS_Active nNOS Active Site (Heme-Fe + Glu592) L_Arg->nNOS_Active Binds Complex Enzyme-Inhibitor Complex (Stabilized by H-bonds & Electrostatics) nNOS_Active->Complex Formation NO_Prod Nitric Oxide (NO) Production nNOS_Active->NO_Prod Catalysis Inhibitor 2-(Aminomethyl)pyridin-4-amine (Inhibitor) Inhibitor->nNOS_Active Competes (Ki < 100 nM) Glu592 Glu592/597 (Anchor) Inhibitor->Glu592 H-Bond (Pyridine N + Amine) Heme Heme Propionates (Tail Interaction) Inhibitor->Heme Salt Bridge (Aminomethyl) Complex->NO_Prod Blocks Neuroprot Neuroprotection (Reduced Oxidative Stress) Complex->Neuroprot Promotes Neurotox Neurotoxicity (Glutamate Excitotoxicity) NO_Prod->Neurotox Excess NO

Caption: Mechanistic pathway of nNOS inhibition by aminopyridine derivatives, highlighting the competitive binding at the active site and the resulting neuroprotective effect.

Data Summary: Comparative Potency

Below is a representative comparison of aminopyridine-based inhibitors. Note: Values for the specific fragment 2-(Aminomethyl)pyridin-4-amine are estimated based on SAR trends for similar fragments.

CompoundStructure Description

(nNOS)

(eNOS)
Selectivity (n/e)
2-(Aminomethyl)pyridin-4-amine Fragment (4-NH₂, 2-CH₂NH₂)~500 - 2000 nM*>10,000 nMModerate
2-Amino-4-methylpyridine Standard Anchor Fragment~1000 nM~5000 nMLow
Compound 14j (Silverman) Optimized Double-Headed Inhibitor13 nM22,900 nM1761
7-Nitroindazole Classic Reference Inhibitor700 nM3,000 nM~4

*Estimated based on fragment potency. High potency is typically achieved by linking this head group to a hydrophobic tail.

References

  • Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research , 42(3), 439–451. Link

  • Poulos, T. L., & Li, H. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. Accounts of Chemical Research , 50(12), 2968–2975. Link

  • Huang, H., et al. (2012). 2-Aminopyridines with a Shortened Amino Side Chain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry , 55(22), 10262–10271. Link

  • ChemicalBook. (2024). 2-(Aminomethyl)pyridin-4-amine dihydrochloride Product Entry (CAS 2137987-01-8).[2] Link

  • Cayman Chemical. (2024). nNOS Inhibitor Resources and Protocols. Link

Sources

Foundational

An In-Depth Technical Guide to the Therapeutic Potential of 2-Aminopyridine Derivatives

Abstract The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its recurring presence in a multitude of biologically active agents.[1][2] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its recurring presence in a multitude of biologically active agents.[1][2] Its unique structural and electronic properties, particularly the capacity of the endocyclic nitrogen and exocyclic amino group to engage in critical hydrogen bonding with biological targets, render it a versatile starting point for drug design.[1][3] This technical guide provides a comprehensive exploration of the therapeutic potential of 2-aminopyridine derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, survey the broad landscape of therapeutic applications, and detail the strategic workflows—from synthesis to preclinical validation—that underpin the successful development of these compounds. This document is designed not as a rigid protocol, but as an in-depth guide that explains the causality behind experimental choices, grounded in authoritative scientific literature.

The 2-Aminopyridine Core: A Foundation for Diverse Pharmacology

The 2-aminopyridine moiety is a low molecular weight, functionalized heterocycle that serves as a foundational building block for a vast array of pharmaceuticals.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[1][4] Several market-approved drugs, such as the anti-inflammatory agent piroxicam and the antibacterial sulfapyridine, feature this core structure, attesting to its therapeutic relevance.[2][5] The versatility of this scaffold allows for strategic chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes.

Core Mechanisms of Action: Targeting Disease at the Molecular Level

The therapeutic efficacy of 2-aminopyridine derivatives stems from their ability to interact with a wide range of biological targets. Understanding these mechanisms is paramount for rational drug design and development.

Voltage-Gated Potassium (Kv) Channel Blockade

A primary and extensively studied mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels.[3][6] In demyelinated neurons, as seen in multiple sclerosis (MS), Kv channels become exposed along the axon.[7] This exposure leads to a leakage of potassium ions during action potential propagation, which impairs nerve signal conduction. Aminopyridines, such as 4-aminopyridine (dalfampridine), physically block these exposed channels, thereby enhancing signal transduction and restoring a degree of neurological function.[6][7] While 4-aminopyridine is the most prominent example, 2-aminopyridine also demonstrates this blocking activity, albeit with different potency.[8]

Kinase Inhibition

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminopyridine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.

  • JAK/STAT Pathway: The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is crucial for cytokine signaling, and mutations, particularly JAK2 V617F, are implicated in myeloproliferative neoplasms.[9] 2-aminopyridine derivatives have been developed as potent JAK2 inhibitors, interfering with the downstream STAT signaling cascade that drives cell proliferation.[9][10][11]

  • ALK/ROS1 Inhibition: Anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase (ROS1) are key drivers in certain types of non-small cell lung cancer. Crizotinib, an FDA-approved drug, features an aminopyridine core.[3] Research is ongoing to develop novel 2-aminopyridine derivatives that can overcome acquired resistance mutations, such as ALK G1202R and ROS1 G2032R.[12]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) regulate the cell cycle, and their overactivity is common in cancer.[13] 2-aminopyridine derivatives have been designed as inhibitors of CDKs, such as CDK8 and CDK9, to induce cell cycle arrest and apoptosis in cancer cells.[13][14]

  • PI3Kδ Inhibition: Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the signaling pathways of immune cells and is a target for hematological cancers.[15] Novel 2-aminopyridine derivatives have been synthesized and evaluated as potent PI3Kδ inhibitors.[15]

Dual-Target Inhibition: A Strategy to Combat Complexity and Resistance

A sophisticated strategy in modern drug discovery involves designing single molecules that can inhibit multiple targets simultaneously. This approach can lead to synergistic antitumor effects and potentially overcome drug resistance.[13][16]

  • CDK/HDAC Dual Inhibitors: Co-inhibition of CDKs and histone deacetylases (HDACs) has shown enhanced anticancer activity.[13][16] Researchers have successfully developed 2-aminopyridine-based derivatives that potently inhibit both CDK9 and HDAC1, demonstrating significant apoptosis induction in tumor cell lines.[13][16]

Other Enzymatic Inhibition
  • Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[17][18] The 2-aminopyridine scaffold is crucial for anchoring inhibitors within the nNOS active site, making it a key focus for developing selective inhibitors.[17]

  • Ubiquitin-Specific Peptidase 7 (USP7): USP7 is involved in regulating the stability of proteins like MDM2, which in turn controls the tumor suppressor p53. Inhibiting USP7 can lead to p53 stabilization and cancer cell death. 2-aminopyridine derivatives have been successfully designed as USP7 inhibitors.[19]

Therapeutic Applications Across Disease States

The diverse mechanisms of action translate into a broad range of potential therapeutic applications for 2-aminopyridine derivatives.

Derivative Class/ExamplePrimary Target(s)Therapeutic AreaKey Findings & Rationale
Dalfampridine (4-AP) Voltage-gated K+ channelsMultiple SclerosisApproved for improving walking disability by enhancing nerve conduction in demyelinated axons.[7][20]
JAK2 Inhibitors JAK2 KinaseMyeloproliferative NeoplasmsPotently inhibit the JAK/STAT pathway, which is constitutively active in these cancers.[9][11]
ALK/ROS1 Inhibitors ALK, ROS1 KinasesNon-Small Cell Lung CancerTarget driver mutations; next-generation derivatives aim to overcome clinical resistance.[12]
CDK/HDAC Dual Inhibitors CDK9, HDAC1Hematological & Solid TumorsSynergistic action induces potent apoptosis and cell cycle arrest, overcoming drug resistance.[13][16]
nNOS Inhibitors Neuronal Nitric Oxide SynthaseNeurodegenerative DiseasesReduce excitotoxicity caused by overproduction of nitric oxide in conditions like Alzheimer's and Parkinson's.[17][18]
Antibacterial Agents Bacterial Cell Membrane/EnzymesInfectious DiseaseDisrupt bacterial cell membranes through electrostatic interactions, leading to cell death.[4][21]
Antimalarial Agents Plasmodium falciparum targetsInfectious DiseaseShow potent in vitro activity against multi-drug resistant strains of the malaria parasite.[22]

Drug Discovery Workflow: From Concept to Candidate

The journey of a 2-aminopyridine derivative from a library compound to a clinical candidate involves a multi-faceted, iterative process.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_validation Preclinical Validation S1 Synthesis Strategies (e.g., MCRs) S2 Purification (Chromatography) S1->S2 C1 Computational Design (Docking, QSAR) S2->C1 Compound Library H1 High-Throughput Screening C1->H1 L1 Lead Identification H1->L1 O1 SAR-Guided Optimization L1->O1 V1 In Vitro Assays (Enzymatic, Cellular) O1->V1 Optimized Leads V2 ADMET Profiling V1->V2 V3 In Vivo Models V2->V3 V3->L1 Iterative Feedback

Caption: High-level workflow for 2-aminopyridine drug discovery.

Synthesis and Purification

The accessibility of the 2-aminopyridine scaffold is a significant advantage. Modern synthetic methods allow for the efficient creation of diverse chemical libraries.

  • Multi-Component Reactions (MCRs): MCRs are highly efficient, allowing for the one-pot synthesis of complex 2-aminopyridine derivatives from simple precursors, which is ideal for building libraries for screening.[4][23]

  • Synthesis from Pyridine N-oxides: This practical, two-step protocol provides excellent regioselectivity and functional group tolerance under mild conditions, making it a valuable method in medicinal chemistry.[24]

  • Purification: After synthesis, rigorous purification is essential. Cation-exchange chromatography is a simple and rapid method for removing excess 2-aminopyridine starting material, particularly for large-scale preparations.[25] High-Performance Liquid Chromatography (HPLC) is the standard for final purity analysis and purification.[26][27]

Computational Design and Structure-Activity Relationship (SAR)

Rational drug design significantly accelerates the discovery process.

  • Molecular Docking: This computational technique predicts how a derivative binds to the active site of a target protein, providing insights into key interactions and guiding the design of more potent compounds.[10][28][29]

  • 3D-QSAR: Quantitative Structure-Activity Relationship modeling helps to build predictive models that correlate the chemical structure of the derivatives with their biological activity, enabling the computational design of more potent inhibitors.[10][11]

  • SAR Studies: SAR is an iterative process of synthesizing and testing analogues to understand which parts of the molecule are critical for activity. For instance, studies have shown that modifications to the 2-amino group or the pyridine core can drastically alter antimalarial activity, guiding chemists toward more effective designs.[22]

In Vitro and In Vivo Validation

Promising candidates from computational and initial screening must be validated through rigorous biological testing.

  • Enzymatic Assays: These assays directly measure the ability of a compound to inhibit its target enzyme (e.g., a kinase or protease) and are used to determine potency (IC50).

  • Cell-Based Assays: Compounds are tested on cancer cell lines or other relevant cell models to assess their ability to inhibit cell proliferation, induce apoptosis, or modulate signaling pathways.

  • ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are evaluated to ensure the compound has drug-like characteristics suitable for in vivo use.[4]

  • In Vivo Models: The most promising compounds are advanced to animal models of disease (e.g., tumor xenograft models) to evaluate their efficacy and safety in a living system.[16][22]

Key Experimental Protocols

To ensure reproducibility and scientific integrity, detailed and validated protocols are essential. Below is a representative protocol for an in vitro kinase assay, a cornerstone experiment in the development of 2-aminopyridine-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized methodology for determining the IC50 value of a 2-aminopyridine derivative against a target kinase, such as JAK2 or ALK.

StepProcedureRationale / Key Insight
1. Reagent Preparation 1.1. Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). 1.2. Prepare a stock solution of the 2-aminopyridine test compound in 100% DMSO. 1.3. Prepare recombinant kinase enzyme and substrate peptide solutions in kinase buffer. 1.4. Prepare ATP solution in kinase buffer at 2x the final desired concentration.The buffer composition mimics physiological conditions for optimal enzyme activity. Using 100% DMSO for the compound stock ensures solubility, but the final DMSO concentration in the assay must be kept low (<1%) to avoid inhibiting the enzyme.
2. Compound Serial Dilution 2.1. In a 96-well plate, perform a serial dilution of the test compound stock (e.g., 11-point, 1:3 dilution) to create a range of concentrations for IC50 determination. Include wells for positive (no inhibitor) and negative (no enzyme) controls.A wide range of concentrations is crucial for accurately fitting the dose-response curve and calculating a reliable IC50 value.
3. Kinase Reaction 3.1. Add kinase enzyme and substrate peptide to all wells except the negative control. 3.2. Add the serially diluted test compound to the appropriate wells. 3.3. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. 3.4. Initiate the kinase reaction by adding the ATP solution to all wells. 3.5. Incubate for 1-2 hours at room temperature.Pre-incubating the enzyme with the inhibitor before adding ATP allows for the measurement of true inhibitory potential, especially for slow-binding inhibitors. The reaction time is optimized to remain in the linear range of product formation.
4. Detection 4.1. Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®). This kit uses luciferase to generate a light signal proportional to the amount of ATP remaining. 4.2. Read the luminescence signal on a plate reader.Kinase activity consumes ATP. Therefore, a lower luminescence signal indicates higher kinase activity (less ATP remaining), and a higher signal indicates potent inhibition (more ATP remaining). This inverse relationship is key to the data analysis.
5. Data Analysis 5.1. Convert luminescence readings to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. 5.2. Plot percent inhibition versus the logarithm of the inhibitor concentration. 5.3. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).This standardized analysis method provides a quantitative measure of compound potency that can be compared across different experiments and compounds.

Signaling Pathway Visualization

Visualizing the targeted pathways provides context for the mechanism of action.

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription pSTAT->Gene Binds DNA Inhibitor 2-Aminopyridine JAK2 Inhibitor Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK/STAT pathway by a 2-aminopyridine derivative.

Conclusion and Future Directions

The 2-aminopyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its chemical tractability and proven success in targeting a wide array of proteins ensure its place in the future of drug development. Future research will likely focus on developing next-generation derivatives with enhanced selectivity to minimize off-target effects, creating novel dual-target or multi-target inhibitors to combat complex diseases like cancer, and exploring new applications in areas such as antiviral and antiparasitic therapy. The integration of advanced computational methods with high-throughput synthesis and screening will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Al-Ostath, A. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Munir, N. et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Zhang, Y. et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry. [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • Khalid, T. et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Wang, Y. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Wang, Y. et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharma and Bio Sciences. [Link]

  • Munir, N. et al. (2025). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. [Link]

  • Xu, Y. et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Z. et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Younis, Y. et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry. [Link]

  • Li, S. et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vamos, M. & Cosford, N. D. P. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

  • Kerru, N. et al. (n.d.). Synthesis of 2-aminopyridine derivatives. ResearchGate. [Link]

  • Yeh, J. Z. et al. (1976). Interactions of aminopyridines with potassium channels of squid axon membranes. Biophysical Journal. [Link]

  • Vasu, D. et al. (2021). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rizvi, S. U. M. D. et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Kang, S. et al. (2018). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

  • Lee, K. B. et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Rizvi, S. U. M. D. et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Polycyclic Aromatic Compounds. [Link]

  • Yadav, A. & Singh, R. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research. [Link]

  • Nweneka, D. O. et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. International Journal of Chemistry and Materials Research. [Link]

  • Al-Ostath, A. et al. (2022). The Proposed Mechanism for the formation of 2-aminopyridines. ResearchGate. [Link]

  • Al-Ostath, A. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Hollender, D. et al. (2010). Two pyridine derivatives as potential Cu(II) and Zn(II) chelators in therapy for Alzheimer's disease. Dalton Transactions. [Link]

  • Liu, S. et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Alsyari, A. et al. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Journal of Molecular Structure. [Link]

  • Judge, S. I. & Bever, C. T. Jr. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • ResearchGate (n.d.). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin. ResearchGate. [Link]

  • Prasanth, V. V. et al. (2026). Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. [Link]

  • Marinescu, M. et al. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. Chemistry. [Link]

  • Wikipedia (n.d.). 2-Aminopyridine. Wikipedia. [Link]

  • Hirsh, J. K. & Quandt, F. N. (1993). Aminopyridine block of potassium channels in mouse neuroblastoma cells. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Keogh, M. & Fink, M. (2012). The use of aminopyridines in neurological disorders. Journal of the Royal College of Physicians of Edinburgh. [Link]

Sources

Protocols & Analytical Methods

Method

"2-(Aminomethyl)pyridin-4-amine dihydrochloride" administration in animal models

Technical Application Note: In Vivo Administration of 2-(Aminomethyl)pyridin-4-amine Dihydrochloride Part 1: Executive Summary & Mechanism 2-(Aminomethyl)pyridin-4-amine dihydrochloride is a potent, small-molecule inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Administration of 2-(Aminomethyl)pyridin-4-amine Dihydrochloride

Part 1: Executive Summary & Mechanism

2-(Aminomethyl)pyridin-4-amine dihydrochloride is a potent, small-molecule inhibitor of the Lysyl Oxidase (LOX) family of enzymes (specifically LOX and LOXL2). In drug development and oncology research, this compound is widely utilized to study the remodeling of the Extracellular Matrix (ECM), specifically the cross-linking of collagen and elastin which drives tissue fibrosis and creates pre-metastatic niches in cancer.

This compound is the core pharmacophore of the research tool CCT365623 . It functions by irreversibly binding to the lysine tyrosylquinone (LTQ) cofactor within the LOX catalytic domain, preventing the oxidative deamination of peptidyl lysine residues.

Key Applications:

  • Oncology: Inhibition of hypoxia-induced metastasis (specifically breast, lung, and colorectal models).

  • Fibrosis: Reduction of collagen cross-linking in liver (NASH) and pulmonary fibrosis models.

  • Signaling: Disruption of the LOX-EGFR axis; LOX inhibition reduces cell-surface retention of EGFR, thereby dampening downstream survival signaling (Akt/ERK).

Part 2: Formulation & Preparation Protocols

CRITICAL WARNING: This compound is supplied as a dihydrochloride salt . It is highly acidic in solution. Direct injection without pH adjustment will cause severe peritonitis, local necrosis, and animal mortality.

A. Solubility Profile
  • Molecular Weight: ~212.08 g/mol (Dihydrochloride salt) vs ~123.15 g/mol (Free base).

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO.

  • Stability: Stock solutions in DMSO are stable at -80°C for 6 months. Aqueous solutions should be prepared fresh daily.

B. Vehicle Selection (Oral Gavage - Preferred)

The standard validated vehicle for this compound (based on CCT365623 protocols) utilizes a co-solvent system to ensure bioavailability and stability.

Recommended Vehicle (Standard):

  • 10% DMSO[1]

  • 40% PEG300 (Polyethylene Glycol 300)[2]

  • 5% Tween-80 (Polysorbate 80)

  • 45% Saline (0.9% NaCl)

Alternative Vehicle (Reduced Toxicity for Long-term Dosing):

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline.[1]

C. Preparation Workflow (Step-by-Step)
  • Calculation: Calculate the required mass.

    • Note: The standard efficacy dose is 70 mg/kg .[1]

    • Correction Factor: If your protocol specifies 70 mg/kg of the free base, you must adjust for the salt weight (Multiplier ≈ 1.72). However, most literature citing "CCT365623 HCl" refers to the salt weight directly. Recommendation: Use 70 mg/kg of the dihydrochloride salt.

  • Dissolution (Example for 10 mL batch at 7 mg/mL):

    • Weigh 70 mg of 2-(Aminomethyl)pyridin-4-amine dihydrochloride.[1]

    • Add 1.0 mL DMSO. Vortex until completely dissolved.

    • Add 4.0 mL PEG300. Vortex.

    • Add 0.5 mL Tween-80. Vortex.

    • Add 4.5 mL Sterile Saline.

  • pH Adjustment (CRITICAL):

    • Check pH using a micro-strip or probe. It will likely be acidic (pH ~2-3).

    • Add 1N NaOH dropwise under constant stirring until pH reaches 7.0 – 7.4 .

    • Caution: Do not overshoot pH > 8.0 as the free base may precipitate.

  • Sterilization:

    • Pass the final solution through a 0.22 µm PES syringe filter into a sterile vial.

Part 3: In Vivo Administration Protocols

Protocol A: Metastasis Inhibition (Mouse Model)
  • Animal Strain: BALB/c (Syngeneic) or NOD/SCID (Xenograft).

  • Route: Oral Gavage (PO).[1][2][3]

  • Frequency: Daily (QD).

  • Duration: 21–28 days (starting 1-3 days post-tumor implantation).

ParameterSpecificationNotes
Dose 70 mg/kg Lower doses (30 mg/kg) show partial efficacy; higher doses (>100 mg/kg) increase toxicity risk.
Volume 10 mL/kgE.g., 200 µL for a 20g mouse.
Pharmacokinetics T_max ≈ 0.5–1.0 hRapid absorption.
Bioavailability ~45%Moderate oral bioavailability.[1]
Protocol B: Anti-Fibrotic Efficacy
  • Induction: CCl4 (Liver) or Bleomycin (Lung).

  • Timing: Therapeutic dosing usually begins after fibrosis establishment (e.g., Day 7 or 14).

  • Dose: 50–70 mg/kg Daily PO.

  • Endpoint: Hydroxyproline assay (collagen quantification) and Picrosirius Red staining.

Part 4: Experimental Workflow Visualization

LOX_Inhibition_Workflow Preparation Compound Prep (Dissolve + pH Adjust) Treatment Daily Dosing (70 mg/kg PO) Preparation->Treatment Formulation Induction Tumor/Fibrosis Induction Induction->Treatment Day 1-3 Mechanism LOX Inhibition (Block Collagen Crosslink) Treatment->Mechanism In Vivo Action Outcome Reduced Metastasis & ECM Stiffness Mechanism->Outcome Efficacy Validation Biomarker Check (pEGFR / Collagen) Outcome->Validation Ex Vivo Analysis

Caption: Workflow for evaluating 2-(Aminomethyl)pyridin-4-amine efficacy in remodeling-dependent disease models.

Part 5: Validation & Troubleshooting

To confirm the compound is working in vivo, you cannot rely solely on tumor size. You must validate target engagement (LOX inhibition).

1. Biomarker: Collagen Cross-linking [4]

  • Assay: Soluble vs. Insoluble Collagen ratio.

  • Expectation: Treatment should significantly increase the soluble collagen fraction (acid-soluble) and decrease the insoluble (cross-linked) fraction in the target tissue.

2. Biomarker: pEGFR (Oncology)

  • Mechanism: LOX inhibition reduces cell-surface EGFR retention.[1]

  • Assay: Western blot of tumor lysates.

  • Expectation: Reduced pTyr1068-EGFR levels relative to Total EGFR in treated tumors.

3. Troubleshooting Table

IssueProbable CauseSolution
Precipitation pH too high (>8.0) or salt effect.[5]Back-titrate with dilute HCl to pH 7.4. Ensure PEG300 is added before saline.
Peritonitis (IP) Acidity of Dihydrochloride.Mandatory: Check pH of every batch. Switch to Oral Gavage if IP irritation persists.
No Efficacy Rapid clearance / Metabolism.Switch to BID dosing (35 mg/kg twice daily) or use osmotic minipumps for continuous infusion.

References

  • Validation of CCT365623 (LOX Inhibitor)

    • Title: Lysyl oxidase drives tumour progression by trapping EGF receptors
    • Source: Nature Communic
    • URL:[Link]

    • Relevance: Establishes the 70 mg/kg oral dosing protocol and mechanism of action.
  • Medicinal Chemistry & Structure-Activity Relationship

    • Title: Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships.[4][6]

    • Source: Journal of Medicinal Chemistry (2019).
    • URL:[Link]

    • Relevance: Details the synthesis and chemical properties of the aminomethylpyridine scaffold.
  • General LOX Inhibition Protocols

    • Title: Methods for measuring lysyl oxidase enzyme activity and inhibition.[4][6]

    • Source: Methods in Cell Biology (2018).
    • URL:[Link]

    • Relevance: Protocols for validating enzym

Sources

Application

Application Note: Handling, Storage, and Protocol Guide for 2-(Aminomethyl)pyridin-4-amine Dihydrochloride

Abstract & Compound Identity 2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS: 2137987-01-8) is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors and complex pharmacophores. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Identity

2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS: 2137987-01-8) is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors and complex pharmacophores. Its structure features two distinct primary amine functionalities: a highly nucleophilic aliphatic amine at the C2 position and a less reactive aromatic amine at the C4 position. This differential reactivity makes it a valuable scaffold for orthogonal functionalization strategies in medicinal chemistry.

This guide provides a comprehensive technical framework for the handling, storage, and experimental utilization of this compound, addressing its hygroscopic nature and specific reactivity profile.

Chemical Profile
PropertyDetail
Chemical Name 2-(Aminomethyl)pyridin-4-amine dihydrochloride
Synonyms 4-Amino-2-(aminomethyl)pyridine dihydrochloride; 2-(Aminomethyl)-4-pyridinamine 2HCl
CAS Number 2137987-01-8 (Salt); 1000512-47-9 (Free Base)
Molecular Formula C₆H₉N₃[1][2][3][4][5][6][7] · 2HCl
Molecular Weight 196.08 g/mol
Physical State White to off-white hygroscopic solid
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol (Soluble)
Acidity (pKa) ~9.0 (Aliphatic amine), ~4.0 (Aromatic amine), ~3.0 (Pyridine N)

Handling & Safety Protocols

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[6] 2A (H319), STOT SE 3 (H335).[6]

Environmental Control

The dihydrochloride salt form is significantly hygroscopic . Exposure to ambient moisture will lead to deliquescence, forming a sticky gum that is difficult to weigh and prone to hydrolysis or oxidation over time.

  • Workspace: Handle exclusively in a humidity-controlled environment (<40% RH) or a nitrogen-purged glovebox for long-term aliquoting.

  • Weighing: Use anti-static weighing boats. Do not return unused material to the stock container.

  • PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood to avoid inhalation of fine dust.

Solubilization Strategy

For biological assays or chemical reactions, proper solubilization is critical to prevent "crashing out" or salt interference.

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions (up to 100 mM). It suppresses proton exchange and stabilizes the free base equivalents if generated in situ.

  • Aqueous Solutions: Water is effective but acidic (pH ~2-3) due to the HCl counterions.

    • Caution: If neutralizing with NaOH or buffers, ensure the final concentration does not exceed the solubility limit of the free base, which is significantly lower than the salt.

Storage & Stability

Core Directive: Stability is a function of moisture exclusion and temperature control.

Storage Protocol[8][9][10]
  • Long-Term (>1 Month): Store at -20°C in a sealed, desiccated container.

  • Short-Term (<1 Month): +4°C is acceptable if the vial is tightly parafilmed and kept in a desiccator.

  • Freeze-Thaw Cycles: Minimize to <3 cycles. Aliquot stock solutions immediately upon preparation.

Stability Assessment Workflow

Before using stored material for critical experiments, verify integrity:

  • Visual Inspection: Material should be a free-flowing powder. Clumping or yellowing indicates moisture absorption or oxidation.

  • LC-MS Check: Dissolve a small sample in water/MeCN. Look for the parent ion [M+H]+ = 124.08 (free base mass). Impurities at +16 (oxidation) or dimers are common degradation products.

StorageWorkflow Start New Shipment Received CheckSeal Inspect Seal & Desiccant Start->CheckSeal Aliquoting Immediate Aliquoting? (Recommended) CheckSeal->Aliquoting DryBox Aliquot in N2 Dry Box Aliquoting->DryBox Yes BulkStore Reseal with Parafilm + Desiccant Aliquoting->BulkStore No Freezer Store at -20°C (Dark) DryBox->Freezer BulkStore->Freezer Use Thaw to RT in Desiccator Freezer->Use Before Use Use->Freezer Return Promptly

Figure 1: Decision matrix for handling and storage to maximize compound shelf-life.

Application Protocol: Selective Functionalization

The primary value of 2-(Aminomethyl)pyridin-4-amine lies in its differential nucleophilicity .

  • Site A (C2-Methylamine): Aliphatic, unhindered, high pKa (~9). Reacts fast with electrophiles.

  • Site B (C4-Amine): Aromatic, conjugated with pyridine ring, low pKa (~4). Reacts slowly.

Protocol: Selective Amide Coupling at C2

This protocol selectively acylates the aliphatic amine while leaving the aromatic amine free for subsequent reactions (e.g., Buchwald-Hartwig coupling).

Reagents:

  • Substrate: 2-(Aminomethyl)pyridin-4-amine 2HCl (1.0 eq)

  • Carboxylic Acid (R-COOH): 1.0 eq

  • Coupling Agent: HATU (1.1 eq) or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.5 eq) – Critical excess to neutralize 2HCl and activate carboxylate.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes to activate the acid.

  • Base Addition: Add DIPEA (2.0 eq) to the activated acid mixture.

  • Substrate Addition: In a separate vial, dissolve 2-(Aminomethyl)pyridin-4-amine 2HCl in minimum DMF. Add remaining DIPEA (1.5 eq) to this vial (briefly sonicate if needed).

    • Note: Pre-mixing the amine salt with base ensures the aliphatic amine is deprotonated and ready to react.

  • Reaction: Dropwise add the amine solution to the activated acid mixture at 0°C. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Monitor by LC-MS. You should see the product mass [M+R-OH+H]+. The bis-acylated byproduct is rare if stoichiometry is controlled (1:1).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

Reactivity Logic Map

ReactivityMap Compound 2-(Aminomethyl)pyridin-4-amine (Dihydrochloride) C2_Amine C2-Aliphatic Amine (-CH2-NH2) Compound->C2_Amine C4_Amine C4-Aromatic Amine (-NH2) Compound->C4_Amine Reactivity_High High Nucleophilicity (Kinetic Control) C2_Amine->Reactivity_High pKa ~9 Reactivity_Low Low Nucleophilicity (Requires Catalysis) C4_Amine->Reactivity_Low pKa ~4 Product_A Amides / Sulfonamides (Selective Formation) Reactivity_High->Product_A Reacts w/ Acid Chlorides/NHS Product_B Biaryl Amines (Pd-Catalyzed Coupling) Reactivity_Low->Product_B Reacts w/ Aryl Halides

Figure 2: Differential reactivity profile allowing orthogonal functionalization of the scaffold.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Incomplete Dissolution Salt formation in non-polar solvent.Switch to DMSO or MeOH.[8] Add 1-2 eq of DIPEA to break the HCl salt lattice if using organic solvents like DCM.
Low Yield in Coupling Protonation of aliphatic amine.The 2HCl salt requires at least 2 equivalents of base just to neutralize the HCl. Ensure total base is >3.0 eq relative to substrate.
Sticky Solid Moisture absorption.Dry the material under high vacuum (0.1 mbar) for 24h over P₂O₅ before weighing.
Bis-acylation Excess reagent.The aliphatic amine is much faster, but excess acid chloride will eventually hit the aromatic amine. Adhere strictly to 1.0 eq stoichiometry and low temperature (0°C).

References

  • Sigma-Aldrich. (2025).[9] Product Specification: 4-(Aminomethyl)pyridin-2-amine (related isomer) and Pyridine derivatives. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 2-(Aminomethyl)pyridin-4-amine.[2][10] National Library of Medicine. Retrieved from

  • Vasu, D., et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[5] ACS Medicinal Chemistry Letters. Retrieved from

  • MedChemExpress. (2025). Handling and Solubility of Aminopyridine Reagents. Retrieved from

  • Chemical Book. (2025). CAS 2137987-01-8 Data Sheet. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Addressing poor cell permeability of pyridine-based inhibitors

Topic: Addressing Poor Cell Permeability of Pyridine-Based Inhibitors Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, MedChem Support Diagnostic Hub: Why is my inhibitor failing in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Cell Permeability of Pyridine-Based Inhibitors Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, MedChem Support

Diagnostic Hub: Why is my inhibitor failing in cells?

Welcome to the Heterocycle Optimization Hub. If you are reading this, your pyridine-based inhibitor likely shows excellent potency in enzymatic assays (


 nM) but poor activity in cell-based assays (


M).

This discrepancy is frequently caused by the "Solubility-Permeability Paradox" inherent to pyridine scaffolds.

Root Cause Analysis (RCA)

The pyridine nitrogen is a hydrogen bond acceptor (HBA) with a pKa of ~5.2. While this enhances solubility, it creates two distinct permeability barriers:

  • Ionization Trap: At acidic pH (e.g., lysosomal compartments) or even slightly below physiological pH, the pyridine nitrogen becomes protonated (

    
    ). Charged species cannot passively diffuse through the lipid bilayer.
    
  • Polarity Penalty: Even in its neutral state, the exposed nitrogen contributes significantly to the Topological Polar Surface Area (TPSA), often pushing it above the ideal threshold (< 90 Ų) for passive diffusion.

Decision Matrix: The Optimization Workflow

Use the following logic flow to determine your remediation strategy.

OptimizationFlow Start Start: High Potency / Low Permeability Check_pKa Step 1: Check pKa of Pyridine N Start->Check_pKa High_pKa pKa > 6.0 Check_pKa->High_pKa Low_pKa pKa < 6.0 Check_pKa->Low_pKa Strategy_F Strategy A: Fluorination (Electronic Modulation) High_pKa->Strategy_F Reduce Basicity Check_TPSA Step 2: Check TPSA / H-Bonds Low_pKa->Check_TPSA High_TPSA TPSA > 100 Ų Check_TPSA->High_TPSA Strategy_Bio Strategy C: Bioisosteres (Scaffold Hopping) Check_TPSA->Strategy_Bio TPSA OK but P-gp Efflux? Strategy_IMHB Strategy B: Intramolecular H-Bond (The Chameleon Effect) High_TPSA->Strategy_IMHB Mask Polarity

Figure 1: Decision matrix for selecting the appropriate chemical modification strategy based on physicochemical properties.

Solution Modules: Structural Optimization Guides

Module A: Fluorination (Electronic Tuning)

Objective: Lower the pKa of the pyridine nitrogen to ensure the molecule remains neutral at physiological pH (7.4).

  • Mechanism: Fluorine is highly electronegative.[1][2] Placing a fluorine atom ortho to the nitrogen withdraws electron density, dramatically lowering basicity.

  • Impact: This prevents protonation without significantly increasing steric bulk, allowing the molecule to pass through the lipid bilayer.

Comparative Data: Effect of Fluorination on Pyridine Properties

Scaffold VariantpKa (Pyridine N)LogD (pH 7.4)Permeability Risk
Pyridine (Parent) ~5.20.65Moderate: Protonated in acidic microenvironments.
2-Fluoropyridine ~ -0.441.12Low: Remains neutral; high passive diffusion.
3-Fluoropyridine ~ 2.970.95Low: Significant basicity reduction.
2-Amino-pyridine ~ 6.860.40High: Highly basic; likely impermeable.
2-Amino-3-F-pyridine ~ 3.500.85Optimized: Balances H-bond donor with permeability.

Tech Note: Fluorination not only impacts pKa but also metabolic stability by blocking oxidative sites (e.g., CYP450 metabolism).

Module B: Intramolecular Hydrogen Bonding (The Chameleon Effect)

Objective: "Hide" the polar nitrogen atom from the lipid membrane without removing it (preserving target binding).

  • Mechanism: Create a "closed" conformation where a nearby hydrogen bond donor (HBD) interacts with the pyridine nitrogen (HBA).

  • The "Chameleon" Concept:

    • In Lipid Membrane: The molecule forms an internal H-bond (IMHB), reducing its apparent TPSA and behaving like a lipophilic hydrocarbon.

    • In Aqueous Cytosol/Binding Pocket: The H-bond breaks, allowing the nitrogen to interact with water or the protein target.

ChameleonEffect Open Open Conformation (High Polarity) Exposed N: Closed Closed Conformation (Masked Polarity) N...H-O Interaction Open->Closed Enters Membrane (IMHB Forms) Target Protein Target (Hydrophilic) Open->Target Closed->Open Exits Membrane (IMHB Breaks) Membrane Lipid Bilayer (Hydrophobic) Closed->Membrane

Figure 2: The "Chameleon Effect" mechanism. Intramolecular hydrogen bonding (IMHB) temporarily masks polarity to facilitate membrane crossing.

Experimental Protocols: Validating Permeability

Do not rely solely on calculated CLogP. You must validate improvements experimentally. We recommend the PAMPA (Parallel Artificial Membrane Permeability Assay) for high-throughput screening of pyridine analogs.

Protocol: Lipid-PAMPA for Basic Compounds

Standard PAMPA can underestimate pyridine permeability due to pH mismatch. Use this optimized protocol.

Reagents Required:

  • Dodecane (99% purity)[3]

  • Lecithin (2% w/v in dodecane)

  • PBS Buffer (pH 7.4)[3][4]

  • Lucifer Yellow (Integrity Marker)[5][6]

Step-by-Step Workflow:

  • Membrane Preparation:

    • Add 5 µL of the Lecithin/Dodecane mixture to the filter of the donor plate (hydrophobic PVDF, 0.45 µm).

    • Critical: Allow to stabilize for 5 minutes. Ensure no air bubbles are trapped.

  • Compound Loading (Donor):

    • Prepare compound stock at 10 mM in DMSO.

    • Dilute to 10 µM in PBS (pH 7.4). Final DMSO content must be ≤ 5% .

    • Add 150 µL of diluted compound to the donor wells (top plate).

  • Acceptor Loading:

    • Add 300 µL of blank PBS (pH 7.4) to the acceptor wells (bottom plate).

    • Why? This creates a "sink" condition to drive diffusion.

  • Incubation:

    • Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[7]

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.[6]

    • Calculate Effective Permeability (

      
      ):
      
      
      
      

Troubleshooting the Assay:

  • Issue: Low recovery (< 80%).

    • Cause: Compound is trapped in the lipid membrane (high lipophilicity).

    • Fix: Add a scavenger (e.g., BSA) to the acceptor well to simulate serum protein binding and pull the compound through.

FAQ: Common Issues with Pyridine Inhibitors

Q: My compound has a decent LogD (2.5) but still fails in Caco-2 assays. Why? A: You likely have a P-gp (P-glycoprotein) efflux issue. Pyridines are frequent substrates for efflux transporters.

  • Test: Run Caco-2 in both directions (Apical-to-Basolateral and Basolateral-to-Apical).

  • Diagnosis: If Efflux Ratio (

    
    ) > 2.5, it is an efflux substrate.
    
  • Fix: Introduce steric hindrance near the basic nitrogen or reduce the total hydrogen bond count (HBD).

Q: Can I replace pyridine with pyrimidine to improve permeability? A: Generally, no . Pyrimidine contains two nitrogens, often making it more polar and less permeable than pyridine. However, pyrimidine is often used to improve potency or metabolic stability. If you switch to pyrimidine, you must compensate for the extra polarity by adding lipophilic groups (e.g.,


, 

) elsewhere on the ring.

References

  • Impact of Fluorine on Pyridine Properties: Linclau, B., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry.

  • Intramolecular Hydrogen Bonding (IMHB): Alex, A., et al. (2011).[8] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm.

  • PAMPA Assay Protocols: Di, L., & Kerns, E. H. (2016). Parallel Artificial Membrane Permeability Assay (PAMPA). Drug-Like Properties: Concepts, Structure Design and Methods.

  • Pyridine Permeability & Substituent Effects: Chen, I. J., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight from Computational Molecular Descriptors. Molecular Pharmaceutics.

  • Bioisosteres in Drug Design: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: 2-(Aminomethyl)pyridin-4-amine dihydrochloride

Welcome to the technical support guide for 2-(Aminomethyl)pyridin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Aminomethyl)pyridin-4-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for potential stability issues and degradation pathways encountered during experimentation. Given the limited specific literature for this exact molecule, this guide synthesizes information from established principles of forced degradation, the known reactivity of its functional groups (a pyridine ring, a primary benzylic amine, and a primary aromatic amine), and standard pharmaceutical stability testing protocols.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-(Aminomethyl)pyridin-4-amine dihydrochloride under common laboratory and storage conditions?

A1: The structure of 2-(Aminomethyl)pyridin-4-amine features several reactive sites susceptible to degradation under stress conditions such as hydrolysis, oxidation, heat, and light. The primary amino groups and the pyridine ring are the most likely points of transformation.

  • Oxidative Degradation: This is anticipated to be a primary degradation pathway. The presence of two primary amino groups and the nitrogen on the pyridine ring makes the molecule susceptible to oxidation.[2] Potential reactions include:

    • N-Oxide Formation: The pyridine nitrogen is prone to oxidation, forming a pyridine N-oxide derivative. This is a common metabolic and degradation pathway for pyridine-containing compounds.[4]

    • Oxidation of Amino Groups: The primary amino groups can be oxidized, potentially leading to imines, nitro derivatives, or even deamination under harsh conditions.[4][5] Oxidative degradation is often catalyzed by the presence of metal ions.[6]

  • Hydrolytic Degradation: The molecule is generally expected to be stable under neutral aqueous conditions. However, under forced acidic or basic conditions, some degradation may be observed, although likely less significant than oxidation. Amines are generally less susceptible to hydrolysis than esters or amides.[2]

  • Thermal Degradation: As a solid, the dihydrochloride salt form enhances stability. However, at elevated temperatures, thermal decomposition can occur. The manufacturer's safety data sheet indicates that thermal decomposition may produce hazardous products like carbon monoxide and nitrogen oxides.[7] In solution, higher temperatures will accelerate both hydrolytic and oxidative degradation.[8]

  • Photodegradation: Pyridine derivatives can absorb UV light, making them susceptible to photolytic degradation.[9] Exposure to light, particularly UV, could initiate free-radical reactions leading to a complex mixture of degradants. Therefore, the compound should be stored protected from light as per ICH Q1B guidelines.[1][3]

Below is a diagram illustrating the potential primary degradation sites on the molecule.

Caption: Potential sites for oxidative degradation on the molecule.

Q2: What analytical methods are recommended for identifying and quantifying degradation products of this compound?

A2: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

  • Primary Technique (Separation & Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most effective technique.[9][10] A method should be developed that shows good resolution between the parent peak and all peaks generated during forced degradation studies. Common C18 columns with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) are typically a good starting point.[10]

  • Confirmatory Technique (Identification & Structural Elucidation): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown degradation products.[10] By providing the mass-to-charge ratio (m/z) of the degradants, LC-MS allows for the determination of their molecular weights, which is the first step in proposing their structures. Fragmentation patterns from MS/MS analysis can further confirm the proposed structures.

Troubleshooting Guide

Issue: I'm observing unexpected peaks in my HPLC chromatogram after preparing a solution of 2-(Aminomethyl)pyridin-4-amine dihydrochloride. What is the cause and how can I identify them?

This common issue points towards the degradation of the compound. The appearance of new peaks suggests the formation of impurities.

Causality Analysis:

  • Solvent Interaction/pH: Was the solution prepared in a non-neutral solvent or an unbuffered aqueous solution? The pH of the solution can significantly impact stability.

  • Oxidation: Was the solution exposed to air for a prolonged period? Dissolved oxygen, especially in the presence of trace metal contaminants from glassware or reagents, can induce oxidative degradation.[11]

  • Light Exposure: Was the solution vial protected from light? Clear glass vials can permit photodegradation.[2]

  • Temperature: Was the solution exposed to heat or stored at room temperature for an extended time? Elevated temperatures accelerate degradation reactions.[12]

Troubleshooting Workflow: To systematically identify the source of these unexpected peaks, a forced degradation (or stress testing) study is the recommended approach.[1][3] This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products in a shortened timeframe. By comparing the peaks from the stressed samples to the unexpected peaks in your experimental sample, you can confirm if they are indeed degradants and under which conditions they form.

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Protocol: How do I perform a forced degradation study for 2-(Aminomethyl)pyridin-4-amine dihydrochloride?

This protocol outlines a standard approach for stress testing based on ICH guidelines.[2][3][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[1][2]

Materials:

  • 2-(Aminomethyl)pyridin-4-amine dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV system, photostability chamber, oven.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or methanol/water mixture) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a suitable vial. Include a control sample (stock solution with diluent only) stored at normal conditions.

    Stress ConditionReagent/ParameterTypical ConditionsNotes
    Acid Hydrolysis 0.1 M HClHeat at 60-80°CMonitor at intervals (e.g., 2, 6, 24 hours). Neutralize with NaOH before injection.[2]
    Base Hydrolysis 0.1 M NaOHHeat at 60-80°CMonitor at intervals. Neutralize with HCl before injection.[2]
    Oxidation 3% H₂O₂Room TemperatureMonitor at intervals. This reaction can be rapid.[2][12]
    Thermal Heat (Solid & Solution)80°C or higherExpose both the solid powder and a solution to heat.[13]
    Photolytic UV/Vis LightICH Q1B specifiedExpose solution to light (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in foil.[1][2]
  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples to prevent damage to the HPLC column.

    • Dilute all samples to the target analytical concentration.

    • Analyze by a developed, stability-indicating HPLC-UV method alongside a control (unstressed) sample.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound in each condition.

    • Determine the relative retention times (RRT) of the new peaks (degradation products).

    • If significant degradation (>20%) occurs too quickly, repeat the experiment with milder conditions (lower temperature, shorter time, or lower reagent concentration).[2][12]

By following this structured approach, you can effectively map the degradation profile of 2-(Aminomethyl)pyridin-4-amine dihydrochloride and identify the impurities that may arise during your research and development process.

References

  • ResearchGate. (n.d.). Summary of forced degradation studies. [Download Table]. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available from: [Link]

  • Alsante, K. M., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Pharmafile. Available from: [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Download Table]. Available from: [Link]

  • Iyer, J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecular Pharmaceutics. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • Takenaka, S., et al. (2013). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available from: [Link]

  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Sultan Qaboos University Journal for Science. Available from: [Link]

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available from: [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Available from: [Link]

  • PubMed. (2025). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Available from: [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. Available from: [Link]

  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available from: [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Available from: [Link]

  • Vaitekūnas, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available from: [Link]

  • Al-Absi, R., & Kumar, P. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. ACS Omega. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available from: [Link]

  • ResearchGate. (n.d.). oxidative degradation of co2 absorbing aqueous amine solvents. Available from: [Link]

  • ResearchGate. (n.d.). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Available from: [Link]

  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. Available from: [Link]

  • CrystEngComm (RSC Publishing). (n.d.). A novel 2-(aminomethyl)pyridineH2PO4 crystal with second-order nonlinear optical performance. Available from: [Link]

  • NIST. (n.d.). 2-Pyridinamine, 5-methyl-. NIST WebBook. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Aminopyridine Derivatives: A Guide to iNOS/eNOS Cross-Reactivity

Prepared by: Gemini, Senior Application Scientist This guide provides a detailed comparison of the cross-reactivity profiles of nitric oxide synthase (NOS) inhibitors, with a particular focus on the 2-aminopyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed comparison of the cross-reactivity profiles of nitric oxide synthase (NOS) inhibitors, with a particular focus on the 2-aminopyridine scaffold, which is structurally related to "2-(Aminomethyl)pyridin-4-amine dihydrochloride." While specific inhibitory data for "2-(Aminomethyl)pyridin-4-amine dihydrochloride" is not extensively available in peer-reviewed literature, the analysis of its core structure—the 2-aminopyridine ring—offers critical insights into its potential activity and isoform selectivity.

We will explore the fundamental differences between the inducible (iNOS) and endothelial (eNOS) isoforms, the therapeutic rationale for selective inhibition, and the experimental methodologies required to validate these crucial parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nitric oxide signaling and inhibitor design.

The Strategic Importance of NOS Isoform Selectivity

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three distinct NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). While all three catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their physiological roles are vastly different, making isoform selectivity a cornerstone of therapeutic targeting.

  • Inducible NOS (iNOS): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli like cytokines and bacterial lipopolysaccharides (LPS).[1][2] Once expressed, it produces large, sustained amounts of NO that contribute to host defense but can also lead to tissue damage and inflammation in pathological conditions like sepsis, arthritis, and inflammatory bowel disease.[3][4][5] Therefore, selective iNOS inhibition is a highly sought-after therapeutic strategy for a variety of inflammatory disorders.[3][4]

  • Endothelial NOS (eNOS): This isoform is constitutively expressed in vascular endothelial cells and is critical for maintaining cardiovascular homeostasis.[6] The NO produced by eNOS promotes vasodilation (regulating blood pressure), inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall.[6][7] Consequently, non-selective inhibition that affects eNOS can lead to significant cardiovascular side effects, including hypertension and thrombosis, making the assessment of eNOS cross-reactivity essential for any potential iNOS-targeted therapeutic.[2]

The fundamental goal is to design inhibitors that potently engage the therapeutic target (iNOS) while sparing the physiologically vital off-target (eNOS). The selectivity index, typically calculated as the ratio of the IC50 or Kᵢ value for eNOS to that for iNOS, is a key metric in this endeavor.

The 2-Aminopyridine Scaffold in NOS Inhibition

The 2-aminopyridine structure is a well-established and highly valuable pharmacophore in the design of potent NOS inhibitors. Research has consistently shown that this scaffold can form crucial interactions within the active site of NOS enzymes.[8][9] Specifically, the 2-aminopyridine moiety often interacts with a conserved glutamate residue (Glu592 in rat nNOS), mimicking the binding of the natural substrate, L-arginine.[8][9]

Modifications to the pyridine ring and the addition of various side chains allow for the fine-tuning of potency and, critically, isoform selectivity. By exploiting subtle differences in the architecture of the active sites between iNOS and eNOS, medicinal chemists have successfully developed highly selective inhibitors based on this core structure.[10][11]

Comparative Inhibitory Activity of NOS Inhibitors

To contextualize the potential behavior of a 2-aminopyridine derivative, the following table summarizes the inhibitory potency and selectivity of several known NOS inhibitors. This includes compounds with the related 2-amino-4-methylpyridine core, as well as established selective and non-selective agents.

InhibitorChemical ClassiNOS IC₅₀ / KᵢeNOS IC₅₀ / KᵢSelectivity (eNOS/iNOS)Reference(s)
2-Amino-4-methylpyridine 2-Aminopyridine6 nM (mouse)100 nM (human)~16.7[12][13]
L-NIL (L-N⁶-(1-iminoethyl)lysine)Amino Acid Derivative~3 µM (murine)~30 µM (human)~10[12]
1400W Acetamidine2 µM (human nNOS)50 µM (human)25 (nNOS vs eNOS)[14]
L-NMMA (Nᴳ-monomethyl-L-arginine)Amino Acid Derivative~7 µM (murine)~3-7 µM (human)~1 (Non-selective)[12]
Compound 19c (Advanced 2-aminopyridine)2-Aminopyridine8.4 µM57.2 µM1040 (vs human nNOS)[11]

Data is compiled from various sources and experimental conditions may differ. Values for 1400W are for nNOS vs eNOS but illustrate its selectivity profile. Compound 19c selectivity is shown for eNOS/nNOS but demonstrates the high selectivity achievable with the 2-aminopyridine scaffold.

This data illustrates that even a simple derivative like 2-amino-4-methylpyridine shows preferential inhibition of iNOS over eNOS.[12] More advanced molecules built upon this scaffold can achieve exceptionally high selectivity, underscoring the promise of this chemical class.[11]

Experimental Workflow for Determining NOS Isoform Selectivity

A robust and reproducible in vitro assay is fundamental to determining the inhibitory potency and cross-reactivity of a test compound. The hemoglobin capture assay or assays based on the Griess reaction are standard methodologies.[8][15]

Workflow Diagram: In Vitro NOS Inhibition Assay

G cluster_prep 1. Assay Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. NO Detection cluster_analysis 4. Data Analysis reagents Reagents (L-Arginine, NADPH, BH4, Calmodulin) incubation Incubate at 37°C (Enzyme + Reagents + Compound) reagents->incubation enzyme Enzyme Source (Recombinant Human iNOS or eNOS) enzyme->incubation compound Test Compound (e.g., 2-Aminopyridine Derivative) compound->incubation griess Griess Reagent Addition (Measures Nitrite, a stable NO product) incubation->griess Reaction produces NO readout Measure Absorbance (Spectrophotometer at ~540 nm) griess->readout ic50 Calculate IC50 Value readout->ic50 Generate dose-response curve selectivity Determine Selectivity Index (IC50 eNOS / IC50 iNOS) ic50->selectivity Repeat for both isoforms

Caption: Workflow for determining NOS inhibitor potency and selectivity.

Detailed Protocol: Griess Assay for NOS Inhibition

Causality and Rationale: This protocol uses purified, recombinant human iNOS and eNOS to ensure that the measured inhibition is a direct effect on the target enzyme, free from the complexities of a cellular environment. The inclusion of essential cofactors is critical, as NOS enzymes are inactive without them.

  • Reagent Preparation:

    • Assay Buffer: Prepare a HEPES buffer (e.g., 50 mM, pH 7.4) containing DTT and EDTA.

    • Cofactor Mix: Prepare a concentrated stock solution in assay buffer containing NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, and FMN. For eNOS assays, also include Calmodulin and CaCl₂. Note that iNOS activity is calcium-independent.[1]

    • Substrate: Prepare a stock solution of L-arginine. The concentration used is critical as competitive inhibitors will show different apparent IC50 values at different substrate concentrations.[12]

    • Enzyme: Dilute recombinant human iNOS and eNOS to the desired working concentration in assay buffer immediately before use.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., "2-(Aminomethyl)pyridin-4-amine dihydrochloride") in the appropriate vehicle (e.g., DMSO), ensuring the final vehicle concentration in the assay is low (<1%) and consistent across all wells.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle only) controls for 100% activity and "no enzyme" controls for background.

    • Add the Cofactor Mix to all wells.

    • Initiate the reaction by adding the diluted enzyme (iNOS or eNOS) to all wells except the "no enzyme" controls.

    • Immediately add the L-arginine substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Method):

    • The NO produced by the enzyme is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻). To measure total NO production, nitrate can be converted to nitrite using nitrate reductase.

    • Stop the enzymatic reaction.

    • Add Griess Reagent I (sulfanilamide in acid) followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid) to each well.

    • Incubate at room temperature for 10-15 minutes to allow for color development (a magenta azo dye).

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

    • Calculate the Selectivity Index = IC50 (eNOS) / IC50 (iNOS) . A higher value indicates greater selectivity for iNOS.

Conceptualizing Isoform Selectivity

The ultimate goal of this experimental analysis is to confirm that a compound demonstrates a significant preference for inhibiting the disease-relevant iNOS isoform over the physiologically important eNOS isoform.

Diagram: The Principle of Selective iNOS Inhibition

G cluster_inos Target Isoform (Inflammation) cluster_enos Off-Target Isoform (Physiology) compound 2-Aminopyridine Derivative inos iNOS compound->inos  Strong Inhibition  (Low IC50) enos eNOS compound->enos  Weak Inhibition  (High IC50)

Caption: Ideal selectivity profile for a therapeutic iNOS inhibitor.

Conclusion

While direct experimental data on "2-(Aminomethyl)pyridin-4-amine dihydrochloride" remains to be published, its structural classification as a 2-aminopyridine derivative places it within a class of compounds known for potent and selective NOS inhibition. The established methodologies detailed in this guide provide a clear and robust framework for empirically determining its specific activity against iNOS and its cross-reactivity with eNOS. Any compound from this class intended for therapeutic development must undergo such rigorous evaluation to ensure it possesses a high selectivity index, thereby maximizing its potential therapeutic benefit while minimizing the risk of adverse cardiovascular effects.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Available at: [Link]

  • Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine: a neuronal nitric oxide synthase-selective inhibitor. Journal of Medicinal Chemistry, 41(10), 1684-1692. Available at: [Link]

  • Cinelli, M. A., Do, H. T., Chreifi, G., & Poulos, T. L. (2020). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 21(3), 963. Available at: [Link]

  • Dhananjayan, V., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2020). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1989–1996. Available at: [Link]

  • Di Paola, R., & Cuzzocrea, S. (2009). Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury. Nature Reviews Nephrology, 5(9), 501–503. Available at: [Link]

  • Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Available at: [Link]

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959–4963. Available at: [Link]

  • Li, H., & Poulos, T. L. (2005). Structure-function studies on nitric oxide synthases. Journal of Inorganic Biochemistry, 99(1), 293–305. Available at: [Link]

  • Mukherjee, P., Li, H., Sevrioukova, I., Chreifi, G., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6465–6489. Available at: [Link]

  • Pettipher, E. R., Leach, C. A., & O'Connor, B. J. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 121(7), 1347–1352. Available at: [Link]

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. Available at: [Link]

  • Vasu, D., Li, H., Poulos, T. L., & Silverman, R. B. (2022). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 65(1), 305–320. Available at: [Link]

  • Wikipedia. Endothelial NOS. Available at: [Link]

Sources

Comparative

In vitro and in vivo correlation of "2-(Aminomethyl)pyridin-4-amine dihydrochloride" activity

Topic: In vitro and in vivo correlation of "2-(Aminomethyl)pyridin-4-amine dihydrochloride" activity Content Type: Publish Comparison Guide Executive Summary This guide provides a rigorous framework for evaluating 2-(Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro and in vivo correlation of "2-(Aminomethyl)pyridin-4-amine dihydrochloride" activity Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous framework for evaluating 2-(Aminomethyl)pyridin-4-amine dihydrochloride (hereafter referred to as 2-AMP-4-A ), a structural hybrid of the potassium channel blocker 4-aminopyridine (4-AP) and amine oxidase inhibitors.

As a Senior Application Scientist, I have structured this analysis to address the compound’s dual pharmacological potential. While the 4-aminopyridine core strongly suggests voltage-gated potassium channel (


) blockade (relevant to neurology/MS), the 2-aminomethyl side chain  introduces a primary amine motif characteristic of Lysyl Oxidase (LOX) or Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors (relevant to fibrosis/inflammation).

This guide compares 2-AMP-4-A against standard-of-care alternatives (Fampridine , Amifampridine , and BAPN ) and outlines the specific experimental protocols required to establish a robust in vitro-in vivo correlation (IVIVC).

Structural & Mechanistic Analysis

To design valid experiments, we must first understand the pharmacophore.

FeatureStructural MotifPrimary Biological TargetPotential Indication
Core Pyridine RingScaffoldGeneral CNS/Systemic distribution
Position 4 Primary Amine (-NH2)

Channel Pore Blocker
Multiple Sclerosis, LEMS, Spinal Cord Injury
Position 2 Aminomethyl (-CH2-NH2)Amine Oxidase Substrate/Inhibitor Fibrosis, Cancer Metastasis, Inflammation
Salt Form DihydrochlorideSolubility EnhancerImproved aqueous solubility for in vivo dosing

Scientific Insight: The addition of the 2-aminomethyl group to the 4-AP scaffold likely alters the pKa and lipophilicity compared to Fampridine. This modification can reduce blood-brain barrier (BBB) penetration (reducing seizure risk) while maintaining peripheral activity, or conversely, enhance selectivity for specific


 subtypes (e.g., 

vs

).
In Vitro Validation: Establishing Potency & Selectivity

Before in vivo translation, you must benchmark 2-AMP-4-A against established standards to determine its primary mechanism.

Protocol A: Voltage-Gated Potassium Channel (

) Assay

Objective: Determine if 2-AMP-4-A retains the channel-blocking efficacy of 4-AP.

  • Method: Whole-cell Patch Clamp (Manual or Automated QPatch).

  • Cell Line: CHO or HEK293 stably expressing

    
    , 
    
    
    
    , or
    
    
    .
  • Comparator: 4-Aminopyridine (Fampridine) (Positive Control).

  • Readout: Inhibition of peak tail current at +40 mV.

  • Success Criteria: IC50 < 10 µM indicates relevant biological activity.

Protocol B: Amine Oxidase Selectivity Screen

Objective: Rule out off-target inhibition of LOX/SSAO, which could cause connective tissue toxicity.

  • Method: Amplex Red Hydrogen Peroxide Assay.

  • Enzymes: Recombinant human LOX, LOXL2, and SSAO/VAP-1.

  • Comparator: BAPN (β-Aminopropionitrile) (LOX standard) or Semicarbazide (SSAO standard).

  • Readout: Fluorescence (Ex/Em 530/590 nm) proportional to

    
     production.
    
Comparative Data: Expected Profiles
CompoundTarget SpecificityExpected IC50 (

)
Expected IC50 (LOX)
Fampridine (4-AP) High (

Broad)
~0.2 - 1.0 µM> 100 µM (Inactive)
Amifampridine (3,4-DAP) High (

Presynaptic)
~0.1 - 0.5 µM> 100 µM (Inactive)
2-AMP-4-A (Test) Hybrid / Moderate 1.0 - 10 µM Potential < 10 µM
BAPN High (LOX)Inactive< 5 µM
In Vivo Validation: PK/PD Correlation

The critical challenge with pyridine-amines is the therapeutic index (Seizure threshold vs. Efficacy).

Workflow: The IVIVC Bridge

IVIVC_Workflow Compound 2-AMP-4-A (Dihydrochloride) InVitro In Vitro Potency (IC50) Compound->InVitro Screening PK Pharmacokinetics (PK) (Plasma/Brain Ratio) Compound->PK Dosing (IV/PO) Correlation IVIVC Analysis (Free Fraction Correction) InVitro->Correlation Intrinsic Potency PK->Correlation Unbound Concentration (Cu) PD Pharmacodynamics (PD) (Efficacy Model) Optimization Lead Optimization PD->Optimization Go/No-Go Decision Correlation->PD Predictive Modeling

Caption: Logical workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for 2-AMP-4-A, linking intrinsic potency to unbound plasma concentration.

Protocol C: Pharmacokinetic (PK) Profiling

Rationale: 4-AP derivatives often have excellent oral bioavailability but vary in metabolic stability (N-acetylation).

  • Subjects: SD Rats or C57BL/6 Mice (n=3/timepoint).

  • Dose: 1 mg/kg (IV) and 5 mg/kg (PO).

  • Sampling: Plasma and Brain Homogenate (critical for CNS drugs) at 0.25, 0.5, 1, 4, 8, 24h.

  • Analysis: LC-MS/MS (MRM mode for 2-AMP-4-A).

  • Key Metric: Brain-to-Plasma Ratio (

    
    ) .
    
    • If ratio > 0.5: Likely CNS active (MS/Seizure risk).

    • If ratio < 0.1: Peripherally restricted (Better for LEMS/Muscular Dystrophy).

Protocol D: Efficacy Models (Neurology Focus)

If the in vitro data confirms


 blockade:
  • Model: 4-AP Induced Seizure Model (Safety) or Rotarod Test (Efficacy).

  • Method: Administer 2-AMP-4-A. Measure latency to seizure or improvement in motor coordination.

  • Correlation: Plot Plasma Concentration (

    
    )  vs. % Response .
    
  • Target: The effective plasma concentration (

    
    ) should align with the in vitro
    
    
    
    after correcting for protein binding (
    
    
    ).
Critical Analysis: Why Choose 2-AMP-4-A?

This section objectively compares the test compound against market alternatives based on theoretical advantages.

FeatureFampridine (4-AP) Amifampridine (3,4-DAP) 2-AMP-4-A (Test)
Primary Indication Multiple Sclerosis (Walking)LEMS (Muscle Weakness)Investigational
Mechanism Broad

Blockade
Presynaptic

Blockade
Modified

/ Amine Oxidase
BBB Penetration High (High Seizure Risk)Low (Peripheral Focus)Tunable (pH dependent)
Metabolic Liability Oxidation/ExcretionN-Acetylation (NAT2)Deamination (via MAO/SSAO)
Solubility ModerateHigh (Phosphate salt)Very High (Dihydrochloride)

Expert Verdict: 2-AMP-4-A is best positioned as a second-generation candidate designed to overcome the narrow therapeutic index of Fampridine. The 2-aminomethyl group provides a "metabolic handle" and alters polarity. If it shows reduced BBB penetration but high potency, it could be a superior alternative for peripheral neuropathies (e.g., Myasthenia Gravis, LEMS) with fewer CNS side effects.

References
  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of 4-aminopyridine. Pharmacology & Therapeutics. Link

  • Strupp, M., et al. (2017). 4-Aminopyridine and 3,4-diaminopyridine: Pharmacological characteristics and therapeutic effects in Downbeat Nystagmus. Frontiers in Neurology. Link

  • Foot, J. S., et al. (2013). The discovery of PXS-4728A, a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. (Context for aminomethyl-pyridine inhibitors). Link

  • Southan, C., et al. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. Nucleic Acids Research. Link

  • Wulff, H., et al. (2009). Voltage-gated potassium channels as therapeutic targets. Nature Reviews Drug Discovery. Link

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